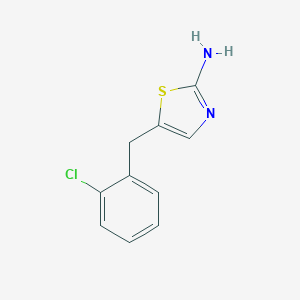

5-(2-Cloro-bencil)-tiazol-2-ilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Chloro-benzyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2-chloro-benzyl group attached to the thiazole ring imparts unique chemical and biological properties to this compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

The thiazole moiety is known for its potential in drug development, particularly against various cancer cell lines. Research indicates that compounds derived from 2-aminothiazole scaffolds exhibit significant growth inhibition against several cancer types:

- Cell Lines Tested : Notable efficacy has been observed against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cancer cell lines. For instance, compounds with meta-halo substitutions on the benzene ring demonstrated enhanced anticancer activity, with IC50 values as low as 2.01 µM for HT29 cells .

- Mechanism of Action : Studies suggest that these compounds may act as inhibitors through interactions with specific molecular targets, enhancing their therapeutic potential .

Antifungal and Antibacterial Properties

5-(2-Chloro-benzyl)-thiazol-2-ylamine and its derivatives have been explored for their antifungal and antibacterial properties:

- Fungal Inhibition : Compounds have shown effectiveness against various fungal strains, contributing to their potential use in agricultural fungicides .

- Bacterial Activity : The compound's derivatives were evaluated against mycobacterial and bacterial strains, demonstrating comparable or superior activity to standard antibiotics like penicillin and ciprofloxacin .

Pesticidal Activity

The insecticidal properties of thiazole derivatives are notable. 5-(2-Chloro-benzyl)-thiazol-2-ylamine has been identified as a candidate for developing new insecticides:

- Insecticidal Efficacy : Research indicates that this compound can effectively control pests such as aphids, making it suitable for agricultural applications aimed at crop protection .

- Broad-Spectrum Activity : The versatility of thiazole compounds allows for modifications that can enhance their efficacy against various agricultural pests and diseases .

Synthesis of Novel Materials

Thiazole derivatives have also been utilized in the synthesis of advanced materials due to their unique electronic properties:

- Polymer Chemistry : The incorporation of thiazole units into polymer backbones can enhance the electrical conductivity and thermal stability of the resulting materials, making them suitable for electronic applications .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinities of thiazole derivatives with potential targets in drug development. This computational approach aids in understanding how modifications to the thiazole structure can influence biological activity .

Study on Anticancer Activity

A study conducted by Finiuk et al. synthesized new N-acylated 2-amino-5-benzyl-1,3-thiazoles and assessed their anticancer activity using MTT assays. The results indicated that certain modifications significantly increased selectivity against glioblastoma and melanoma cell lines, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Agricultural Application Study

Research documented in a Chinese patent outlines the use of thiazole derivatives as insecticides, demonstrating effective control over common agricultural pests. This study emphasizes the compound's potential role in sustainable agriculture by providing alternatives to conventional pesticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-benzyl)-thiazol-2-ylamine typically involves the reaction of 2-chlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:

Starting Materials: 2-chlorobenzyl chloride and thioamide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like ethanol or dimethylformamide.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of 5-(2-Chloro-benzyl)-thiazol-2-ylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Chloro-benzyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The chlorine atom in the 2-chloro-benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 5-(2-Chloro-benzyl)-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Chlorobenzylamine: Lacks the thiazole ring, resulting in different chemical and biological properties.

Thiazole-2-ylamine: Does not have the 2-chloro-benzyl group, affecting its reactivity and applications.

5-(2-Bromo-benzyl)-thiazol-2-ylamine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness

5-(2-Chloro-benzyl)-thiazol-2-ylamine is unique due to the presence of both the thiazole ring and the 2-chloro-benzyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Actividad Biológica

5-(2-Chloro-benzyl)-thiazol-2-ylamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring structure and the presence of a chloro group on the benzyl moiety, exhibits significant potential in various therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C10H9ClN2S

- Molecular Weight : Approximately 224.71 g/mol

- Structural Features : The thiazole ring contributes to the compound's reactivity and biological activity, while the chloro substitution enhances its interaction with biological targets.

Biological Activities

The biological activities of 5-(2-Chloro-benzyl)-thiazol-2-ylamine can be categorized into several key areas:

-

Anticancer Activity :

- Mechanism of Action : This compound has been shown to inhibit cancer cell growth by binding to hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in cancer progression and metastasis .

- Case Studies : In vitro studies demonstrated that 5-(2-Chloro-benzyl)-thiazol-2-ylamine exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells, with IC50 values indicating potent activity .

-

Enzyme Inhibition :

- Target Enzymes : The compound has been investigated for its inhibitory effects on histone deacetylases (HDACs), which play a role in regulating gene expression related to cancer cell proliferation .

- Research Findings : Comparative studies revealed that certain analogs of thiazole derivatives show promising HDAC inhibition, suggesting a potential pathway for therapeutic intervention .

-

Binding Affinity Studies :

- Biophysical Interactions : Interaction studies using biophysical methods have elucidated the binding affinity of 5-(2-Chloro-benzyl)-thiazol-2-ylamine with various biological targets, enhancing understanding of its mechanism of action.

Comparative Analysis with Related Compounds

The biological activity of 5-(2-Chloro-benzyl)-thiazol-2-ylamine can be further understood by comparing it with structurally similar compounds.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(4-Methoxy-benzyl)-thiazol-2-ylamine | Thiazole derivative | Contains a methoxy group that may enhance solubility |

| 4-Chlorobenzyl-thiazol-2-ylamine | Thiazole derivative | Lacks second chlorine substitution but retains reactivity |

| 5-(Phenyl)-thiazol-2-ylamine | Thiazole derivative | Phenyl group instead of chloro-substituted benzene |

This table illustrates how variations in substituents can affect chemical behavior and biological activity, highlighting the unique properties of 5-(2-Chloro-benzyl)-thiazol-2-ylamine due to its specific chloro substitution.

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSAJPPZQCIVPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.